
Sulfo-cyanine7 alkyne (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-cyanine7 alkyne (potassium) is a water-soluble near-infrared dye with a sulfonated terminal alkyne. This compound is primarily used in copper-catalyzed click chemistry reactions to conjugate with azides in aqueous environments . Its unique properties make it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-cyanine7 alkyne (potassium) involves the introduction of a sulfonated terminal alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including alkylation and sulfonation. The reaction conditions often require the use of strong bases and high temperatures to ensure the successful incorporation of the alkyne group.
Industrial Production Methods
Industrial production of sulfo-cyanine7 alkyne (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-cyanine7 alkyne (potassium) primarily undergoes copper-catalyzed click chemistry reactions. These reactions involve the conjugation of the alkyne group with azides to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and reducing agents like sodium ascorbate. The reactions are typically carried out in aqueous environments at room temperature .
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are highly stable and can be used in various applications, including bioimaging and molecular labeling .
Wissenschaftliche Forschungsanwendungen
Sulfo-cyanine7 alkyne (potassium) has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioimaging techniques to label and track biological molecules.
Medicine: Utilized in diagnostic imaging and therapeutic applications due to its near-infrared fluorescence properties.
Industry: Applied in the development of advanced materials and sensors
Wirkmechanismus
The mechanism of action of sulfo-cyanine7 alkyne (potassium) involves its ability to undergo click chemistry reactions with azides. The sulfonated terminal alkyne group reacts with azides in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for various applications .
Vergleich Mit ähnlichen Verbindungen
Sulfo-cyanine7 alkyne (potassium) is unique due to its water solubility and near-infrared fluorescence properties. Similar compounds include:
Sulfo-cyanine5 alkyne: Another near-infrared dye with similar properties but different spectral characteristics.
Sulfo-cyanine3 alkyne: A dye with shorter wavelength fluorescence, used in different applications.
Sulfo-cyanine7.5 alkyne: A dye with slightly different chemical structure and properties
These compounds share similar chemical structures but differ in their spectral properties and specific applications, highlighting the uniqueness of sulfo-cyanine7 alkyne (potassium).
Eigenschaften
Molekularformel |
C40H46KN3O7S2 |
|---|---|
Molekulargewicht |
784.0 g/mol |
IUPAC-Name |
potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1 |
InChI-Schlüssel |
BHUOSGHGWGCWQE-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


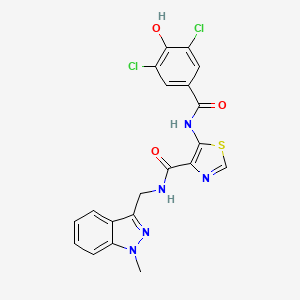
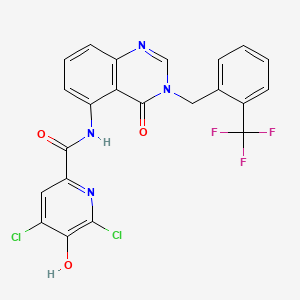

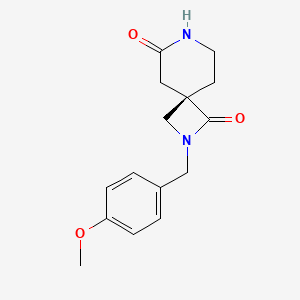
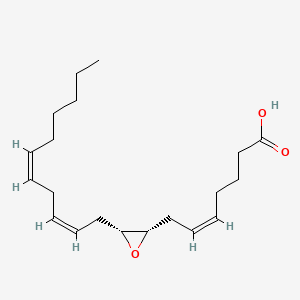
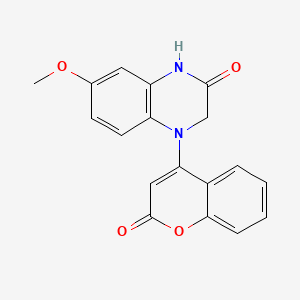
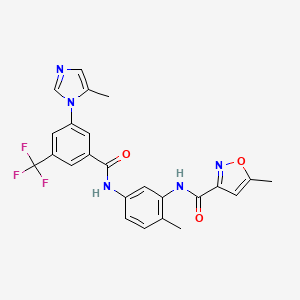
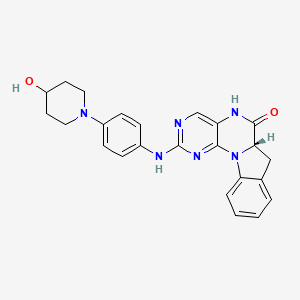

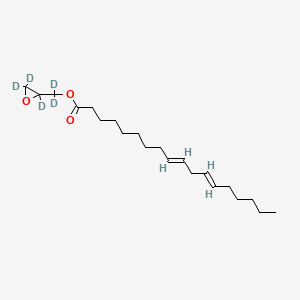
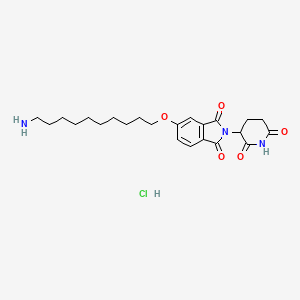
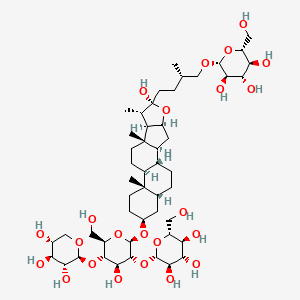

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
